molecular formula C14H17NO5S B5627943 methyl 2-ethyl-5-[(ethylsulfonyl)amino]-1-benzofuran-3-carboxylate

methyl 2-ethyl-5-[(ethylsulfonyl)amino]-1-benzofuran-3-carboxylate

Cat. No. B5627943
M. Wt: 311.36 g/mol
InChI Key: ZDFIAZGLBANXSA-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuran family, a group known for its significance in medicinal chemistry and materials science due to the unique properties conferred by the benzofuran moiety. The structure of the compound suggests potential for diverse chemical reactions and applications.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies like the Friedländer condensation reaction, as demonstrated in the synthesis of related compounds where ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate interacts with salicylaldehydes under specific conditions (Gao, Liu, Jiang, & Li, 2011). These methodologies highlight the versatility and reactivity of the benzofuran ring system.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives often features interactions such as hydrogen bonding and π-π interactions, critical for the stabilization of the crystal structure (Choi, Seo, Son, & Lee, 2009). These intermolecular interactions play a significant role in determining the physical and chemical properties of these compounds.

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions, including radical addition cascade cyclization, which can be used to introduce functional groups such as methylsulfonyl and carbonyl groups into the benzofuran framework under transition-metal-free conditions (Zhang, Cheng, Cai, Liu, & Sun, 2018). These reactions expand the utility of benzofuran derivatives in organic synthesis.

properties

IUPAC Name

methyl 2-ethyl-5-(ethylsulfonylamino)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-4-11-13(14(16)19-3)10-8-9(6-7-12(10)20-11)15-21(17,18)5-2/h6-8,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFIAZGLBANXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)CC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethyl-5-(ethylsulfonylamino)-1-benzofuran-3-carboxylate

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